

# In Vivo Pharmacokinetics and Metabolism of Avatrombopag: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avatrombopag

Cat. No.: B1665838

[Get Quote](#)

**Avatrombopag** is an orally administered, second-generation thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] A thorough understanding of its in vivo pharmacokinetics and metabolism is fundamental for its effective and safe clinical application in researchers, scientists, and drug development professionals.

## Pharmacokinetics

**Avatrombopag** exhibits dose-proportional pharmacokinetics following single oral doses ranging from 10 mg to 80 mg.[3][4]

**Absorption:** Following oral administration, the median time to reach maximum plasma concentration (T<sub>max</sub>) is 5 to 6 hours.[5] While the absolute bioavailability in humans has not been determined, preclinical studies in animals suggest good oral absorption, ranging from approximately 50% to 90%. Administration with food does not have a clinically significant impact on the rate or extent of **avatrombopag** absorption but does reduce the pharmacokinetic variability by 40% to 60%.

**Distribution:** **Avatrombopag** is extensively distributed throughout the body, with an estimated mean volume of distribution (V<sub>d</sub>) of approximately 180 L. It is highly bound to human plasma proteins, with a binding percentage greater than 96%.

**Metabolism:** **Avatrombopag** is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. In vitro studies have indicated that these two

enzymes contribute equally to its metabolism. The main metabolic pathway is oxidative metabolism, resulting in the formation of a 4-hydroxy metabolite. Notably, no metabolites of **avatrombopag** have been detected in plasma.

**Excretion:** The primary route of elimination for **avatrombopag** and its metabolites is through the feces. Following a single oral dose of radiolabeled **avatrombopag**, approximately 88% of the dose was recovered in the feces, with 34% as unchanged drug and 44% as the 4-hydroxy metabolite. Only about 6% of the administered dose is excreted in the urine. The mean plasma elimination half-life of **avatrombopag** is approximately 19 hours.

## Data Presentation

Table 1: Key Pharmacokinetic Parameters of **Avatrombopag** in Healthy Adults

| Parameter                                | Value                                     | Reference |
|------------------------------------------|-------------------------------------------|-----------|
| Tmax (Time to Peak Plasma Concentration) | 5 - 6 hours                               |           |
| Cmax (Maximum Plasma Concentration)      | 166 ng/mL (after a single 40 mg dose)     |           |
| AUC0-inf (Area Under the Curve)          | 4198 ng·hr/mL (after a single 40 mg dose) |           |
| t1/2 (Elimination Half-life)             | ~19 hours                                 |           |
| Vd (Volume of Distribution)              | ~180 L                                    |           |
| Protein Binding                          | >96%                                      |           |
| Clearance                                | 6.9 L/hr                                  |           |

## Experimental Protocols

### Human Mass Balance Study:

- Objective: To determine the routes of excretion of **avatrombopag** and its metabolites.

- Methodology: Healthy male subjects were administered a single oral 20 mg dose of 14C-labeled **avatrombopag**. Urine and feces were collected for 72 hours and 168 hours, respectively. The total radioactivity in the collected samples was measured to determine the percentage of the dose excreted by each route. The composition of the radioactive components in the feces was analyzed to identify the parent drug and its major metabolites.

#### Drug-Drug Interaction Study:

- Objective: To investigate the impact of co-administered CYP inhibitors and inducers on the pharmacokinetics of **avatrombopag**.
- Methodology: This was a three-part, open-label study involving 48 healthy subjects. Each participant received a single 20 mg dose of **avatrombopag** alone and in combination with one of three drugs: fluconazole (a moderate dual inhibitor of CYP2C9 and CYP3A), itraconazole (a strong CYP3A inhibitor), or rifampin (a strong inducer of CYP3A and a moderate inducer of CYP2C9). Serial blood samples were collected to determine the pharmacokinetic parameters of **avatrombopag**. Platelet counts were also monitored as a pharmacodynamic endpoint.

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: ADME pathway of **avatrombopag**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a human mass balance study.



[Click to download full resolution via product page](#)

Caption: **Avatrombopag** metabolic pathways and drug interactions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double-blind, dose-rising, placebo-controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. FDA Approves DOPTELET for Treatment of Thrombocytopenia in Adults with Chronic Liver Disease [accp1.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics and Metabolism of Avatrombopag: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665838#in-vivo-pharmacokinetics-and-metabolism-of-avatrombopag]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

